molecular formula C12H13N3O2 B8392093 1-(5-Ethylpyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(5-Ethylpyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8392093
M. Wt: 231.25 g/mol
InChI Key: QUZGSQLMGUVBNQ-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

Vinylboronic acid pinacol ester (2.4 ml) was added to 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (3.1 g) described in Reference Example 24(2), palladium (II) acetate (224 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (410 mg), tripotassium phosphate (5.3 g) and tetrahydrofuran (20 ml), and stirred at 100° C. for 6.5 hours. Then palladium (II) acetate (22.4 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (41 mg), vinylboronic acid pinacol ester (240 μl) and tripotassium phosphate (530 mg) were added therein, and stirred at 100° C. for 8.5 hours. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 1,4-Dioxane (28 ml) and 10% palladium-carbon (containing ca. 50% of water; 700 mg) were added to the purified yellow oily product and the mixture was stirred under hydrogen atmosphere at room temperature for 6 hours. The reaction solution was filtered through Celite, concentrated in vacuo and the residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 4N Aqueous solution of sodium hydroxide (5 ml), water (5 ml) and ethanol (10 ml) were added to the purified oily product and the mixture was stirred at 80° C. for 4.5 hours. The reaction solution was concentrated in vacuo and 1N hydrochloric acid aqueous solution was added to the residue at 0° C. and then the precipitated solid was washed with water to give the titled compound (1.16 g) as a gray solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
410 mg
Type
reactant
Reaction Step Four
Name
tripotassium phosphate
Quantity
5.3 g
Type
reactant
Reaction Step Five
Quantity
224 mg
Type
catalyst
Reaction Step Six
Quantity
240 μL
Type
reactant
Reaction Step Seven
Name
tripotassium phosphate
Quantity
530 mg
Type
reactant
Reaction Step Seven
Quantity
22.4 mg
Type
catalyst
Reaction Step Seven
Quantity
41 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](B1OC(C)(C)C(C)(C)O1)=[CH2:2].C([O:14][C:15]([C:17]1[CH:18]=[N:19][N:20]([C:23]2[CH:28]=[CH:27][C:26](Br)=[CH:25][N:24]=2)[C:21]=1[CH3:22])=[O:16])C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O.O1CCCC1>[CH2:1]([C:26]1[CH:27]=[CH:28][C:23]([N:20]2[C:21]([CH3:22])=[C:17]([C:15]([OH:14])=[O:16])[CH:18]=[N:19]2)=[N:24][CH:25]=1)[CH3:2] |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1)Br
Step Four
Name
Quantity
410 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Five
Name
tripotassium phosphate
Quantity
5.3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Six
Name
Quantity
224 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
240 μL
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1
Name
tripotassium phosphate
Quantity
530 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
22.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
41 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 100° C. for 8.5 hours
Duration
8.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
ADDITION
Type
ADDITION
Details
1,4-Dioxane (28 ml) and 10% palladium-carbon (containing ca. 50% of water; 700 mg) were added to the purified yellow oily product
STIRRING
Type
STIRRING
Details
the mixture was stirred under hydrogen atmosphere at room temperature for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
ADDITION
Type
ADDITION
Details
4N Aqueous solution of sodium hydroxide (5 ml), water (5 ml) and ethanol (10 ml) were added to the purified oily product
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo and 1N hydrochloric acid aqueous solution
ADDITION
Type
ADDITION
Details
was added to the residue at 0° C.
WASH
Type
WASH
Details
the precipitated solid was washed with water

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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